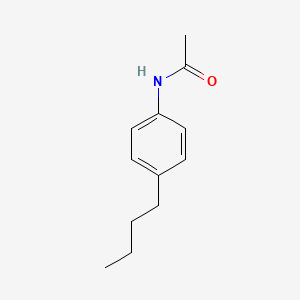

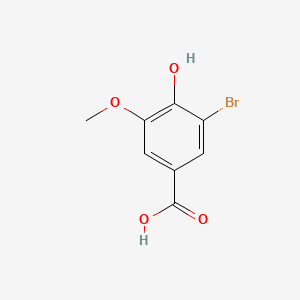

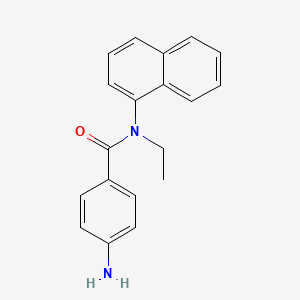

3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives employs versatile methodologies, including one-pot and multi-component reactions. A practical synthesis approach for related benzodiazepine derivatives highlights regioselective functionalization and demonstrates the adaptability of these methods for creating dipeptidomimetics (Lauffer & Mullican, 2002). Additionally, stereocontrolled synthesis techniques have been developed to yield chiral benzodiazepine scaffolds, further expanding the chemical versatility of this class (Herrero et al., 2003).

Molecular Structure Analysis

The molecular structure of benzodiazepines, including the subject compound, often features complex ring systems that influence their physical and chemical properties. Crystallography studies provide detailed insights into the conformation and stereochemistry of benzodiazepine derivatives, revealing distorted ring conformations stabilized by hydrogen bonding (Kumaradhas et al., 2007).

Chemical Reactions and Properties

Benzodiazepine derivatives undergo a variety of chemical reactions, including N-alkylation, ring-opening cyclization, and condensation, to produce a wide range of functionalized molecules. Novel synthetic methods have been developed, highlighting the chemical reactivity and potential for generating diverse benzodiazepine-based structures (Shaabani et al., 2009; Wang et al., 2008).

Wissenschaftliche Forschungsanwendungen

Influence on Plant Growth

- A study by Asakavičiūtė et al. (2013) explored the influence of 1,5-benzodiazepine derivatives, including 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde, on the growth of narrow-leafed lupin (Lupinus angustifolius L.). These compounds were found to stimulate lupin root growth, stem elongation, and overall biomass. They also reduced the infestation of lupin plants with Fusarium and Colletotrichum fungi, suggesting potential agricultural applications (Asakavičiūtė et al., 2013).

Synthesis of Dipeptide Mimetics

- Lauffer and Mullican (2002) developed a method for synthesizing a derivative of 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, which acts as a dipeptide mimetic. This compound has potential applications in the synthesis of inhibitors for interleukin-1beta converting enzyme, which is relevant in pharmaceutical research (Lauffer & Mullican, 2002).

Pharmacological Properties

- A study by Nawrocka et al. (1996) investigated the pharmacological properties of 4-methyl-5-oxalo-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one and its derivatives, which are closely related to 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde. These compounds exhibited anxiolytic and antidepressive activities, indicating their potential in psychotherapeutic applications (Nawrocka et al., 1996).

Antibacterial Activities

- Akbarzadeh et al. (2012) synthesized new derivatives of 1H-1,5-benzodiazepine, including compounds structurally related to 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde, and evaluated their in vitro antibacterial activities. This suggests potential applications in the development of new antibacterial agents (Akbarzadeh et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-6-13(7-14)10-5-3-2-4-9(10)12-11(8)15/h2-5,7-8H,6H2,1H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIQEBMKCDEDBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=CC=CC=C2NC1=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908915 |

Source

|

| Record name | 4-Hydroxy-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde | |

CAS RN |

104310-02-3 |

Source

|

| Record name | 1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-3-methyl-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104310023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride](/img/structure/B1266011.png)